molecular formula C6H7NO3 B1388530 Methyl 3-aminofuran-2-carboxylate CAS No. 956034-04-1

Methyl 3-aminofuran-2-carboxylate

Cat. No. B1388530
M. Wt: 141.12 g/mol
InChI Key: UTLPWTWCOSOPMX-UHFFFAOYSA-N
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Description

“Methyl 3-aminofuran-2-carboxylate” is a heterocyclic organic compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.12 g/mol . The IUPAC name for this compound is methyl 3-amino-2-furoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-aminofuran-2-carboxylate” is InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 . The Canonical SMILES structure is COC(=O)C1=C(C=CO1)N . The compound has 10 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 3-aminofuran-2-carboxylate” has a molecular weight of 141.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 141.042593085 g/mol . The topological polar surface area is 65.5 Ų .

Scientific Research Applications

  • Summary of the Application : Methyl 3-aminofuran-2-carboxylate is used in the synthesis of furan derivatives for epoxy resins . Epoxy resins are very versatile thermosetting polymers, extremely resistant to corrosion, moisture and chemicals, with good adhesive strength toward most materials (wettability) and low shrinkage upon curing .
  • Methods of Application or Experimental Procedures : The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins involves processes such as reductive amination, etherification, esterification and carbonatation . The synthetic pathways of epoxy precursors containing furanic moieties are based on the synthesis of glycidyl derivatives containing one or two or four furan nuclei bearing or not a spacer between the furan ring and the function .
  • Results or Outcomes : The resulting epoxy resins have high glass transition temperatures and excellent mechanical strength . They are widely employed in a broad range of applications, such as electronics, structural adhesives, aerospace composites and protective coatings .

Safety And Hazards

“Methyl 3-aminofuran-2-carboxylate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, H320, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362, P403, P405 .

properties

IUPAC Name

methyl 3-aminofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPWTWCOSOPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672226
Record name Methyl 3-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminofuran-2-carboxylate

CAS RN

956034-04-1
Record name 2-Furancarboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956034-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-aminofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate 33 (1.14 g, 1.0 eq) was dissolved in dichloromethane (8 ml) and treated with trifluoroacetic acid (5 ml). Reaction mixture was stirred at room temperature for 3 h, and was then concentrated. Residue was dissolved in dichloromethane and washed with saturated aq. NaHCO3. The organic layer was dried (Na2SO4) and concentrated Mixture was extracted with ethyl acetate. The combined organic extracts were dried with Na2SO4 and concentrated. The crude reaction mixture was purified by flash chromatography to yield methyl 3-aminofuran-2-carboxylate 34 (574 mg, 86%): MS (Q1) 142 (M)+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-aminofuran-2-carboxylate
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Citations

For This Compound
4
Citations
X Shao, A AbdelKhalek, NS Abutaleb… - Journal of medicinal …, 2019 - ACS Publications
Clostridium difficile infection (CDI) is the leading cause of healthcare-associated infection in the United States. Therefore, development of novel treatments for CDI is a high priority. …
Number of citations: 21 pubs.acs.org
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org
Z Wu, Y Bai, J Jin, T Jiang, H Shen, Q Ju, Q Zhu… - European Journal of …, 2021 - Elsevier
PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …
Number of citations: 17 www.sciencedirect.com
JE Park, H Lee, P Oliva, K Kirsch, B Kim… - ACS Pharmacology & …, 2023 - ACS Publications
… Methyl 3-(3-propylthioureido)furan-2-carboxylate 91a was synthesized according to General Procedure D using methyl 3-aminofuran-2-carboxylate 90a as the starting material. …
Number of citations: 1 pubs.acs.org

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